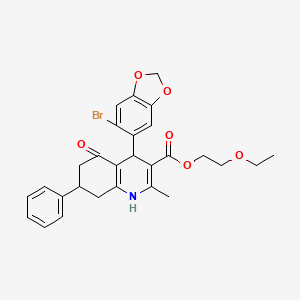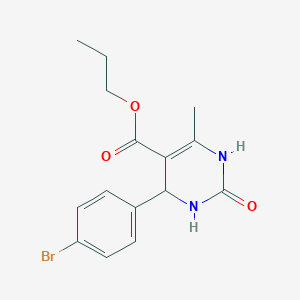![molecular formula C21H15BrN2OS B4972940 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide is not fully understood. However, it has been proposed that 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Additionally, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide induces apoptosis and inhibits cell cycle progression. In neurons, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used as a fluorescent probe to study the activity of neurons in the brain. In materials science, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used to synthesize novel organic semiconductors with high charge carrier mobility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide in lab experiments is its high yield synthesis method. Additionally, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to have potent anticancer properties, making it a promising candidate for cancer research. However, one of the limitations of using 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide is its limited solubility, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide research. One potential direction is to further investigate its anticancer properties and develop it into a therapeutic agent for cancer treatment. Another direction is to explore its potential applications in neuroscience, particularly as a fluorescent probe for studying neuronal activity. Additionally, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide could be further studied in materials science for its potential use in organic electronics and optoelectronics.
Métodos De Síntesis
The synthesis of 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide involves the reaction of 4-bromo-2-aminobenzamide with fluorene-2-carbonyl isothiocyanate in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This method has been successfully used to produce 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide in high yields.
Aplicaciones Científicas De Investigación
4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and materials science. In cancer research, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neuroscience, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used as a fluorescent probe to study the activity of neurons in the brain. In materials science, 4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide has been used to synthesize novel organic semiconductors with high charge carrier mobility.
Propiedades
IUPAC Name |
4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c22-16-7-5-13(6-8-16)20(25)24-21(26)23-17-9-10-19-15(12-17)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERRRRNOBGZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(9H-fluoren-2-ylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4972857.png)
![[(3,6-dichloro-2-methoxybenzoyl)oxy]acetic acid](/img/structure/B4972861.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4972865.png)
![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4972873.png)
![(1R*,2S*,4R*)-N-{[2-(1-azocanyl)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4972881.png)
![ethyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4972883.png)
![N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4972889.png)
![17-(4-methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4972898.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)